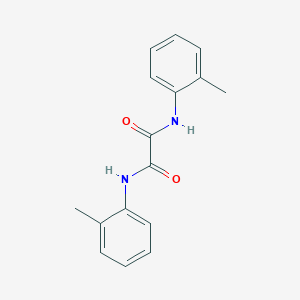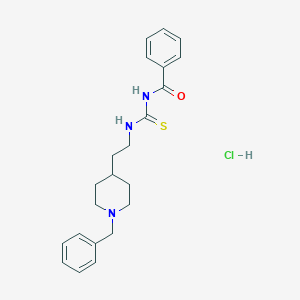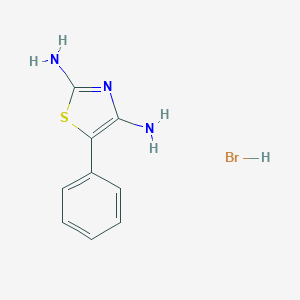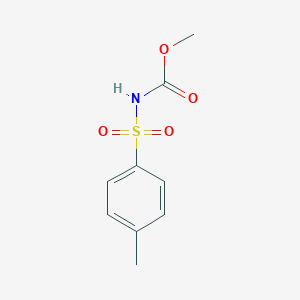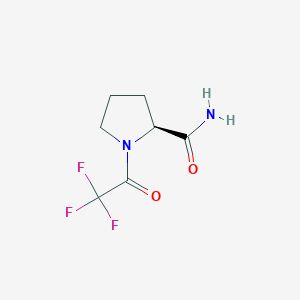![molecular formula C6H8N2O3 B133073 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI) CAS No. 140160-63-0](/img/structure/B133073.png)
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI) is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is also known by its common name, Topotecan, and is a derivative of camptothecin, a natural product that has been shown to have anti-tumor activity. Topotecan is a topoisomerase inhibitor and is used in the treatment of various types of cancer, including ovarian, small cell lung, and cervical cancer.
Mechanism Of Action
Topotecan is a topoisomerase inhibitor and works by inhibiting the activity of topoisomerase I, an enzyme that is involved in the replication and transcription of DNA. By inhibiting the activity of topoisomerase I, Topotecan prevents the unwinding of DNA during replication, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical And Physiological Effects
Topotecan has been shown to have a range of biochemical and physiological effects, including the induction of DNA damage, cell cycle arrest, and apoptosis. The compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Advantages And Limitations For Lab Experiments
Topotecan has several advantages for use in laboratory experiments, including its potent anti-tumor activity and well-established mechanism of action. However, the compound is also associated with several limitations, including its complex synthesis process and potential toxicity.
Future Directions
There are several future directions for research on Topotecan, including the development of new synthetic methods for the compound, the identification of new targets for the compound, and the exploration of its potential applications in combination with other chemotherapy drugs. Additionally, the development of new formulations of Topotecan that improve its solubility and bioavailability may also be an area of future research.
Synthesis Methods
The synthesis of Topotecan involves several steps, including the conversion of camptothecin to 10-hydroxycamptothecin, which is then converted to Topotecan through a series of chemical reactions. The synthesis of Topotecan is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
Topotecan has been extensively studied for its potential applications in the treatment of cancer. The compound has been shown to have potent anti-tumor activity in preclinical studies and has been approved for the treatment of various types of cancer in humans. Topotecan is currently used in combination with other chemotherapy drugs to treat ovarian, small cell lung, and cervical cancer.
properties
CAS RN |
140160-63-0 |
|---|---|
Product Name |
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI) |
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(7aS)-2-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C6H8N2O3/c9-5-4-2-1-3-7(4)6(10)8(5)11/h4,11H,1-3H2/t4-/m0/s1 |
InChI Key |
HXMVFCUTJJVSRF-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)N(C(=O)N2C1)O |
SMILES |
C1CC2C(=O)N(C(=O)N2C1)O |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)O |
synonyms |
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



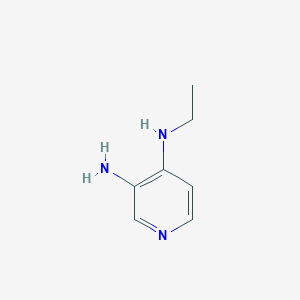
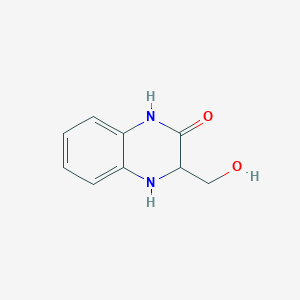

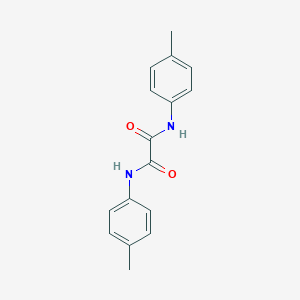
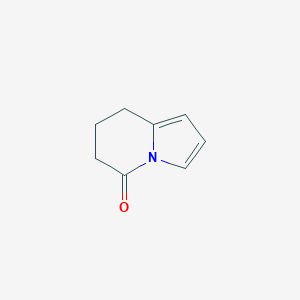
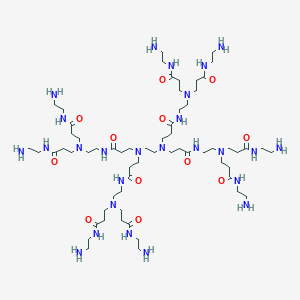
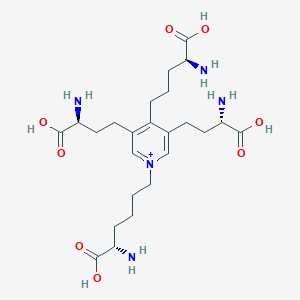
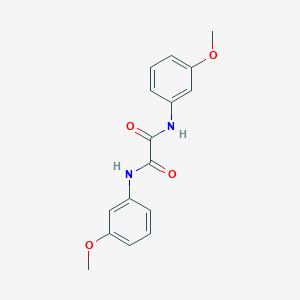
![Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)](/img/structure/B133012.png)
